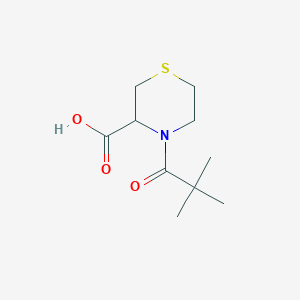![molecular formula C22H20N2 B12860045 7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine is an organic compound with the molecular formula C22H18N2 It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 7 and 7’ positions and two amino groups at the 2 and 2’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-binaphthalene, which is commercially available or can be synthesized through coupling reactions of naphthalene derivatives.
Amination: The final step involves the introduction of amino groups at the 2 and 2’ positions. This can be done through nucleophilic substitution reactions using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted binaphthalene derivatives.
科学的研究の応用
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.
作用機序
The mechanism of action of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s structural features allow it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, making it a versatile molecule in various applications.
類似化合物との比較
Similar Compounds
1,1’-Binaphthalene: The parent compound without methyl and amino substitutions.
2,2’-Dimethyl-1,1’-binaphthalene: Similar structure but lacks amino groups.
2,2’-Diamino-1,1’-binaphthalene: Similar structure but lacks methyl groups.
Uniqueness
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for forming diverse complexes, making it valuable in various research and industrial applications.
特性
分子式 |
C22H20N2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
1-(2-amino-7-methylnaphthalen-1-yl)-7-methylnaphthalen-2-amine |
InChI |
InChI=1S/C22H20N2/c1-13-3-5-15-7-9-19(23)21(17(15)11-13)22-18-12-14(2)4-6-16(18)8-10-20(22)24/h3-12H,23-24H2,1-2H3 |
InChIキー |
BVOLJRYMZSIUBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)

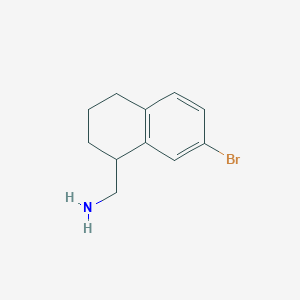
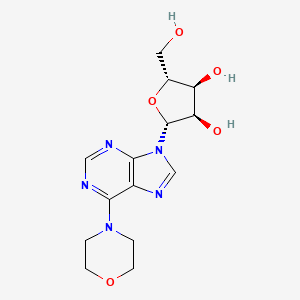
![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
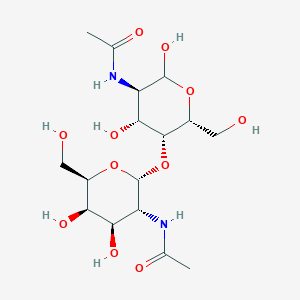
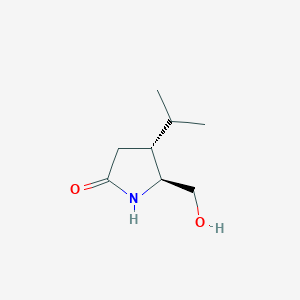
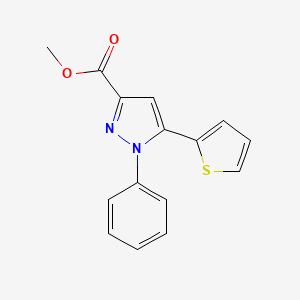
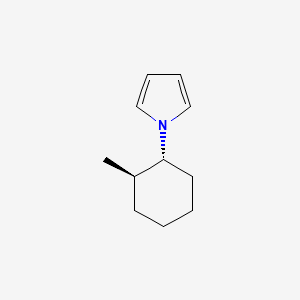
![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
